1-(pyrrolidine-1-carbonyl)piperazine hydrochloride
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Overview
Description
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride is a compound that features a pyrrolidine ring and a piperazine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in drug design . The compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
The synthesis of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride typically involves the reaction of pyrrolidine with piperazine in the presence of a suitable carbonylating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts such as triethylamine . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to various bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, including enzyme inhibition and receptor modulation.
Piperazine derivatives: These compounds contain the piperazine ring and are known for their use in pharmaceuticals, particularly as anthelmintic agents
The uniqueness of this compound lies in its dual-ring structure, which combines the properties of both pyrrolidine and piperazine, making it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
piperazin-1-yl(pyrrolidin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12;/h10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABBZQNUMMGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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